3-(Prop-1-en-2-yl)benzamide
Description
3-(Prop-1-en-2-yl)benzamide is a benzamide derivative characterized by a propenyl (prop-1-en-2-yl) substituent at the 3-position of the benzamide scaffold. This compound has garnered attention due to its synthetic versatility and biological relevance. Key features include:
- Synthetic Accessibility: It is synthesized via copper-catalyzed reactions or persulfate-activated systems, achieving yields up to 89% under optimized conditions .
- Structural Motif: The propenyl group introduces conformational rigidity and electronic effects, influencing reactivity in cyclization or functionalization reactions .
- Biological Activity: Derivatives exhibit antiproliferative effects in cancer models (e.g., MCF-7 breast cancer cells) and stability under diverse degradation conditions (acidic, alkaline, oxidative) .
Properties
CAS No. |
103205-10-3 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.204 |
IUPAC Name |
3-prop-1-en-2-ylbenzamide |
InChI |
InChI=1S/C10H11NO/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-6H,1H2,2H3,(H2,11,12) |
InChI Key |
NTUHAQIVRMPJBO-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC(=CC=C1)C(=O)N |
Synonyms |
Benzamide, m-isopropenyl- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Benzamide Derivatives
Substituents on the benzamide ring significantly impact reactivity and yield. For example:
Key Insight : Electron-donating groups (e.g., methyl, methoxy) enhance reactivity, while bulky substituents (e.g., benzyl) inhibit cyclization .
Diazepine and Heterocyclic Derivatives
3-(Prop-1-en-2-yl)benzamide serves as a precursor for seven-membered heterocycles. Comparison with diazepine analogs:
Key Insight : Diazepine derivatives exhibit lower yields (59–68%) compared to the parent benzamide, highlighting trade-offs between structural complexity and synthetic feasibility .
Antiproliferative Activity
Key Insight: While this compound derivatives show nanomolar potency in cancer models, hydroxamic acid analogs (e.g., compound 35a) excel in multi-target neuroprotection .
Stability and Degradation Resistance
| Condition | 3-(Prop-1-en-2-yl)azetidin-2-one Stability (%) | Other Benzamide Analogs (Typical Range) |
|---|---|---|
| Acidic (0.1 M HCl) | 91 | 60–85% |
| Alkaline (0.1 M NaOH) | 95 | 50–80% |
| Oxidative (3% H₂O₂) | 79 | 30–70% |
| UV Light | 100 | 80–95% |
Key Insight : The propenyl group enhances stability under harsh conditions, outperforming many benzamide-based analogs .
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